2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide - 904825-34-9

2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Catalog Number: EVT-3436825
CAS Number: 904825-34-9
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

S18327 (1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}3-phenyl imidazolin-2-one)

Compound Description: S18327 is a novel, potential antipsychotic drug that displays marked antagonist properties at α1- and α2-adrenergic receptors. It shows dose-dependent activity in several models of potential antipsychotic activity, including inhibition of dopaminergic hyperactivity and blockade of phencyclidine-induced locomotion. S18327 has a clozapine-like profile, showing anxiolytic properties and evoking latent inhibition in rats. Notably, it elicits extrapyramidal side effects at much higher doses (>20-fold) than those required for antipsychotic activity. []

3H-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

Compound Description: [3H]A-585539 is a selective high-affinity α7 nicotinic acetylcholine receptor (nAChR) agonist radioligand. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity. This compound has been utilized in binding studies to characterize α7 nAChRs in rat and human brain tissues. [, ]

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II α7 nAChR positive allosteric modulator (PAM) exhibiting a unique pharmacological profile. It potentiates acetylcholine-evoked currents and enhances spontaneous inhibitory postsynaptic current activity in rat hippocampus. Unlike other α7 PAMs, A-867744 can displace the binding of the agonist [3H]A-585539 to rat cortex, indicating a distinct interaction with the receptor. []

L-p-bromotetramisole

Compound Description: L-p-bromotetramisole is a tissue nonspecific alkaline phosphatase (TNAP) inhibitor. It decreases renal venous levels of 5′-AMP and adenosine, leading to a decrease in renovascular responsiveness to norepinephrine. []

Zolpidem, L-838,417, SL651498, Bretazenil, 1-[1-[3-(3-pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime (NS2710), and 5-Furan-3-yl-1-(3-imidazol-1-phenyl)-1H-benzoimidazole (NS2664)

Compound Description: These compounds are GABAA receptor modulators with varying degrees of subtype selectivity. Zolpidem is a GABAA-α1 affinity-selective drug, whereas L-838,417 and SL651498 show functional selectivity for non-α1 GABAA receptors. Bretazenil, NS2710, and NS2664 are nonselective partial agonists at GABAA receptors. []

S33138 [N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide]

Compound Description: S33138 is a preferential antagonist of dopamine D3 receptors compared to D2 receptors, suggesting its potential as an antipsychotic agent. It displays neurochemical and behavioral effects consistent with its D3 receptor antagonism, including increased c-fos mRNA expression in D3-rich brain regions and attenuation of D3/D2 agonist-induced behaviors. []

ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]

Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist. It enhances arousal/attention in rodents and shows efficacy in animal models of cognition and schizophrenia. ABT-239 increases acetylcholine and dopamine release in specific brain regions. [, ]

N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (Compound 1) and its N-9 methyl analogue (Compound 2)

Compound Description: These are classical antifolate analogues containing a novel furo[2,3-d]pyrimidine ring system. They are designed as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and show cytotoxic activity against various tumor cell lines. []

3-O-acetyl-11-keto-boswellic acid (AKBA)

Compound Description: AKBA is a derivative of boswellic acid that decreases basal intracellular Ca2+ levels and inhibits agonist-induced Ca2+ mobilization and MAPK activation in human monocytes. These effects are thought to contribute to its anti-inflammatory properties. []

BMS-289948 (4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride) and BMS-299897 (4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid)

Compound Description: These are orally active γ-secretase inhibitors that reduce brain and plasma levels of beta-amyloid (Aβ) peptides in APP-YAC transgenic mice and guinea pigs. []

N- [4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212)

Compound Description: S32212 is a urea derivative that acts as an inverse agonist at 5-HT2C receptors and as an antagonist at α2-adrenoceptors and 5-HT2A receptors. This compound has shown promising preclinical activity in models of depression. []

Properties

CAS Number

904825-34-9

Product Name

2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

IUPAC Name

2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C22H24N4O4S/c1-29-18-8-10-20(30-2)21(15-18)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3

InChI Key

BUJNUEVBSHSEGW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.